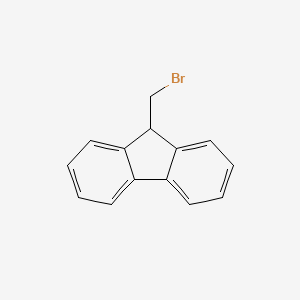

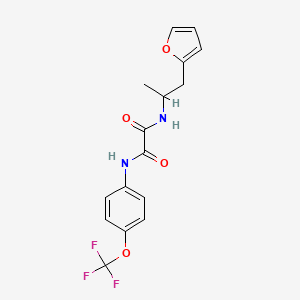

9-(Bromomethyl)-9H-fluorene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-(Bromomethyl)-9H-fluorene is an organic compound belonging to the class of fluorenes. It is a white, crystalline solid with a melting point of 83°C. 9-(Bromomethyl)-9H-fluorene is used in a variety of scientific research applications, including organic synthesis and chemical biology. It is also used as a starting material in the synthesis of several other compounds, such as 9-fluorenone and 9-fluorenylmethylene.

科学的研究の応用

Reactivity Studies

Studying Stable Rotamers

Investigations into the reactivity of 9-(Bromomethyl)-9H-fluorene rotamers with nucleophiles showed different reaction rates and products depending on the rotamer forms. This has implications for understanding steric effects in chemical reactions (Murata et al., 1984).

Solvolysis and Elimination Reactions

Research on the solvolysis of 9-(X-methyl)fluorene in various solvents provided insights into elimination and substitution reactions, highlighting the compound's utility in studying reaction mechanisms (Meng & Thibblin, 1997).

Materials Science and Solar Cells

Organic Dyes in Solar Cells

Studies have shown that 9-(Bromomethyl)-9H-fluorene derivatives can be used to create organic dyes for dye-sensitized solar cells (DSSCs). This highlights its role in developing renewable energy technologies (Kumar et al., 2014).

Polymer Solar Cells

A novel donor-acceptor copolymer containing 9-alkylidene-9H-fluorene unit was synthesized and evaluated for use in polymer solar cells, showing good efficiency and potential for use in energy harvesting applications (Du et al., 2011).

Organic Synthesis and Catalysis

Catalysis and Synthesis

Research into Pd(0)-catalyzed cross-coupling of diboronates with dibromobiphenyls for the synthesis of 9H-fluorene derivatives revealed efficient methods for creating these compounds, useful in various synthetic applications (Xu et al., 2015).

Aerobic Oxidation for Synthesis

Aerobic oxidation of 9H-fluorenes to 9-fluorenones using graphene-supported alkaline catalysts showcased a cost-effective and environmentally friendly method for synthesizing fluorene derivatives (Zhang et al., 2013).

Environmental and Biodegradation Studies

- Degradation by Bacteria: A study on the biodegradation of fluorene by Arthrobacter sp. strain F101 highlighted the bacterium's ability to use fluorene as a carbon source, suggesting potential applications in environmental remediation (Grifoll et al., 1992).

特性

IUPAC Name |

9-(bromomethyl)-9H-fluorene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Br/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMNOBILRVUSPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(Bromomethyl)-9H-fluorene | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B2912552.png)

![(Z)-1-benzyl-3-(((2,4-dimethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2912560.png)

![4-[(3,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(methylsulfanyl)pyrimidine](/img/structure/B2912565.png)

![2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2912568.png)

![2-(2-(benzylthio)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2912569.png)

![3-methyl-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2912573.png)